molecular formula C17H11ClN2O4 B4542656 5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-phenyl-2,4-imidazolidinedione

5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-phenyl-2,4-imidazolidinedione

Cat. No. B4542656
M. Wt: 342.7 g/mol
InChI Key: KSNNYJZOAHHGEC-AWNIVKPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 5-[(6-Chloro-1,3-benzodioxol-5-yl)methylene]-3-phenyl-2,4-imidazolidinedione involves strategic reactions of chloral with substituted anilines leading to the formation of trichloroethylidene anilines. These intermediates undergo further reactions to yield a series of substituted compounds, showcasing the diverse synthetic routes that can be explored for such molecules (Issac & Tierney, 1996). Moreover, practical synthesis approaches have been developed for related molecules like 5,5′-Methylene-bis(benzotriazole), demonstrating the feasibility of synthesizing complex structures through green chemistry approaches (Gu et al., 2009).

Molecular Structure Analysis

The molecular structure of related compounds has been extensively analyzed using high-resolution magnetic resonance spectroscopy and ab initio calculations, providing insights into the conformation and reactivity of these molecules. Such studies are crucial for understanding the structural basis of the chemical behavior of this compound and related compounds (Issac & Tierney, 1996).

Chemical Reactions and Properties

Chemical reactions involving compounds with a similar structural framework to this compound have been studied, highlighting the versatile reactivity of these molecules in forming a wide range of heterocyclic compounds and dyes. These studies underscore the potential for novel transformations and applications in synthesis and material science (Gomaa & Ali, 2020).

Physical Properties Analysis

The physical properties of compounds like this compound, including their photophysical aspects, have been explored, providing valuable information for the development of fluorescent systems and other applications requiring specific physical characteristics (Ibrahim, 2011).

Chemical Properties Analysis

The chemical properties of related molecules, particularly their potential as bioactive compounds, have been reviewed, highlighting the diverse biological activities that these structures can exhibit. Such analyses are crucial for understanding the applications of this compound in medicinal chemistry and drug design (Sudani & Desai, 2015).

properties

IUPAC Name

(5E)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-phenylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN2O4/c18-12-8-15-14(23-9-24-15)7-10(12)6-13-16(21)20(17(22)19-13)11-4-2-1-3-5-11/h1-8H,9H2,(H,19,22)/b13-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSNNYJZOAHHGEC-AWNIVKPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=C3C(=O)N(C(=O)N3)C4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C(=C2)/C=C/3\C(=O)N(C(=O)N3)C4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-phenyl-2,4-imidazolidinedione
Reactant of Route 2
Reactant of Route 2
5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-phenyl-2,4-imidazolidinedione
Reactant of Route 3
5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-phenyl-2,4-imidazolidinedione
Reactant of Route 4
Reactant of Route 4
5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-phenyl-2,4-imidazolidinedione
Reactant of Route 5
5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-phenyl-2,4-imidazolidinedione
Reactant of Route 6
5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-phenyl-2,4-imidazolidinedione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.